Cas no 1421602-15-4 (1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride)

1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride structure
1421602-15-4 structure
商品名:1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride
CAS番号:1421602-15-4
MF:C12H15Cl2N3
メガワット:272.173600435257
CID:4597841
PubChem ID:71756629

1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
    • 1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride
    • インチ: 1S/C12H14ClN3.ClH/c1-7(14)12-15-8(2)11(16-12)9-3-5-10(13)6-4-9;/h3-7H,14H2,1-2H3,(H,15,16);1H
    • InChIKey: MDPYWDCPEAAOCB-UHFFFAOYSA-N
    • ほほえんだ: CC1N=C(C(N)C)NC=1C1C=CC(Cl)=CC=1.Cl

1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride セキュリティ情報

1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-112674-2.5g
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
1421602-15-4 95%
2.5g
$2240.0 2023-10-26
TRC
C610645-10mg
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
1421602-15-4
10mg
$ 70.00 2022-06-06
Enamine
EN300-112674-0.25g
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
1421602-15-4 95%
0.25g
$567.0 2023-10-26
Enamine
EN300-112674-1g
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
1421602-15-4 95%
1g
$1142.0 2023-10-26
Enamine
EN300-112674-5g
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
1421602-15-4 95%
5g
$3313.0 2023-10-26
Aaron
AR01A1XQ-10g
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
1421602-15-4 95%
10g
$6782.00 2023-12-16
Enamine
EN300-112674-10g
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
1421602-15-4 95%
10g
$4914.0 2023-10-26
Aaron
AR01A1XQ-500mg
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
1421602-15-4 95%
500mg
$1251.00 2025-02-08
1PlusChem
1P01A1PE-50mg
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
1421602-15-4 95%
50mg
$331.00 2025-03-04
Enamine
EN300-112674-0.05g
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
1421602-15-4 95%
0.05g
$266.0 2023-10-26

1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride 関連文献

1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochlorideに関する追加情報

Introduction to 1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride (CAS No. 1421602-15-4)

1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride, identified by its CAS number 1421602-15-4, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a imidazole core and a chlorophenyl substituent, has garnered attention due to its structural complexity and potential biological activity. The presence of a methyl group and an amine functionality further enhances its chemical diversity, making it a promising candidate for further investigation in drug discovery.

The compound's structure is characterized by a rigid imidazole ring, which is a common motif in many bioactive molecules. The 4-chlorophenyl group introduces a polar, electron-withdrawing moiety that can influence the compound's interactions with biological targets. Additionally, the 5-methyl substituent adds steric bulk, potentially affecting the molecule's binding affinity and selectivity. The amine functionality at the terminal position provides a site for hydrogen bonding or further derivatization, opening up possibilities for structure-activity relationship (SAR) studies.

In recent years, there has been growing interest in developing novel therapeutic agents based on heterocyclic compounds. The imidazole scaffold, in particular, has been extensively studied for its role in various biological processes. Compounds containing imidazole moieties have shown promise in treating a wide range of diseases, including infectious diseases, cancer, and neurological disorders. The specific arrangement of atoms in 1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride makes it an intriguing subject for further exploration.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the chlorophenyl, methyl, and amine groups creates a unique chemical profile that may interact with biological targets in novel ways. This has led to several research groups investigating its pharmacological properties. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways.

The dihydrochloride salt form of the compound enhances its solubility and stability, making it more suitable for various laboratory applications. This form is particularly useful for high-throughput screening (HTS) campaigns, where compounds need to be dissolved in solution-phase assays. The improved solubility also facilitates formulation development for potential preclinical and clinical studies.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. Molecular docking studies have been performed on 1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride, revealing potential binding interactions with target proteins. These virtual screening approaches have helped identify key residues involved in binding and provided insights into possible mechanisms of action.

In addition to computational methods, experimental validation is crucial for understanding the biological relevance of a compound. In vitro assays have been designed to assess the activity of this molecule against various biological targets. Initial results have shown promising effects on certain enzymatic pathways, suggesting that it may have therapeutic potential. Further experiments are ongoing to confirm these findings and explore additional mechanisms of action.

The development of new drugs is a complex process that involves multiple stages, from discovery to clinical trials. 1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride represents an early stage candidate that requires extensive characterization before it can be considered for human use. However, its unique structural features and preliminary biological activity make it an exciting prospect for future research.

Future studies will focus on optimizing the compound's pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. Additionally, efforts will be made to identify any potential toxicities or side effects through comprehensive safety assessments. These studies are essential for determining whether this compound can progress to more advanced stages of drug development.

The impact of this research extends beyond individual compounds; it contributes to the broader effort to develop new treatments for various diseases. By exploring novel chemical entities like 1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride, scientists hope to uncover new therapeutic strategies that address unmet medical needs.

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